6-(Chloromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Chloromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloromethyl group attached to a dihydropyrano-pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine hydrochloride typically involves the reaction of pyridine derivatives with chloromethylating agents under controlled conditions. One common method involves the use of triphosgene in the presence of a base such as sodium carbonate, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chloromethylation process.
Chemical Reactions Analysis
Types of Reactions
6-(Chloromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols to form corresponding derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form pyridine N-oxides or reduction to form dihydropyridine derivatives.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and organoboron reagents under mild conditions.
Major Products
Substitution: Amino or thio derivatives.
Oxidation: Pyridine N-oxides.
Reduction: Dihydropyridine derivatives.
Coupling: Biaryl compounds.
Scientific Research Applications
6-(Chloromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and receptor-ligand interactions.
Industrial Applications: The compound is employed in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 6-(Chloromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to modifications that affect their function. The compound may also act as an inhibitor or activator of certain enzymes, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)pyridine hydrochloride
- 3-(Chloromethyl)pyridine hydrochloride
- 4-(Chloromethyl)pyridine hydrochloride
Uniqueness
6-(Chloromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine hydrochloride is unique due to its specific ring structure and the position of the chloromethyl group. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to other chloromethyl pyridine derivatives .
Properties
Molecular Formula |
C9H11Cl2NO |
---|---|
Molecular Weight |
220.09 g/mol |
IUPAC Name |
6-(chloromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine;hydrochloride |
InChI |
InChI=1S/C9H10ClNO.ClH/c10-5-7-4-8-2-1-3-12-9(8)11-6-7;/h4,6H,1-3,5H2;1H |
InChI Key |
BHELGXYNKLCWMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(N=CC(=C2)CCl)OC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.